BenchChemオンラインストアへようこそ!

5-Benzyloxytryptamine

Serotonin receptor pharmacology 5-HT1D/1B agonist Receptor binding selectivity

5-Benzyloxytryptamine (5-BT) is a synthetic tryptamine derivative distinguished by a benzyloxy substitution at the 5-position. It acts as a selective partial agonist at 5-HT1D/1B receptors (IC50 40 nM) and a unique antagonist of TRPM8 (IC50 340 nM). Its >11-fold selectivity over 5-HT2 subtypes makes it an essential tool for dissecting specific serotonergic pathways and for SAR studies, where its distinct profile is not replicated by other tryptamines. Researchers choose 5-BT for reliable, target-specific results in neuropharmacology and ion channel research.

Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
CAS No. 20776-45-8
Cat. No. B112264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyloxytryptamine
CAS20776-45-8
Synonyms5-benzyloxytryptamine
5-BOTM
Molecular FormulaC17H18N2O
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCN
InChIInChI=1S/C17H18N2O/c18-9-8-14-11-19-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8-9,12,18H2
InChIKeyWKPDXBXNJWWWGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.8 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyloxytryptamine (CAS 20776-45-8): Pharmacological Profile and Research-Grade Specifications


5-Benzyloxytryptamine (5-BT), CAS 20776-45-8, is a tryptamine derivative characterized by a benzyloxy substitution at the 5-position of the indole ring [1]. It functions pharmacologically as a partial agonist at serotonin 5-HT1D/1B, 5-HT2, and 5-HT6 receptor subtypes, while also exhibiting antagonist activity at the TRPM8 ion channel [1][2]. With a molecular formula of C₁₇H₁₈N₂O and a molecular weight of 266.34 g/mol, 5-BT is commercially available as both the free base (CAS 20776-45-8) and hydrochloride salt (CAS 52055-23-9) forms, typically at ≥95% purity [3].

Why 5-Benzyloxytryptamine Cannot Be Replaced by Unsubstituted Tryptamine or Common Serotonergic Analogs


The 5-benzyloxy substitution confers a distinct pharmacological signature that differentiates 5-BT from both the parent tryptamine scaffold and closely related 5-substituted analogs. While unsubstituted tryptamine acts as a non-selective serotonin receptor agonist with broad activity across multiple 5-HT subtypes , 5-BT displays a narrowed selectivity profile with preferential affinity for 5-HT1D/1B binding sites (IC₅₀ 40 nM) and markedly reduced affinity at 5-HT₂ receptors (IC₅₀ >470 nM) [1]. Among nineteen tryptamine derivatives evaluated, only 5-BT, sumatriptan, and 5-CT exhibited Hill slopes significantly less than unity at 5-HT1D binding sites—a binding characteristic that distinguishes these three compounds, each bearing relatively large 5-position substitutions, from the sixteen other tryptamines tested [2][3]. Furthermore, 5-BT possesses TRPM8 antagonist activity (IC₅₀ 0.34–0.66 μM) that is absent in commercially available related tryptamine derivatives, representing a mechanistically orthogonal activity unrelated to its serotonergic pharmacology [4]. Generic substitution without these specific structural and functional attributes will fail to reproduce the compound's integrated pharmacological profile.

5-Benzyloxytryptamine (CAS 20776-45-8): Quantitative Comparative Evidence for Scientific Selection


5-HT1D/1B Binding Selectivity of 5-Benzyloxytryptamine Versus 5-HT2 Receptors

5-Benzyloxytryptamine demonstrates a pronounced selectivity window for 5-HT1D/1B receptors over 5-HT2 receptors, a key differentiating feature relative to less selective tryptamine analogs. The compound exhibits an IC₅₀ of 40 nM at bovine caudate 5-HT1D binding sites, compared to an IC₅₀ greater than 470 nM at 5-HT2 receptors [1][2]. This represents at least an 11.75-fold selectivity margin (470 nM / 40 nM), establishing a clear differentiation from tryptamine derivatives lacking comparable 5-substitution that would display broader, non-selective serotonergic binding profiles. The binding studies were conducted using radioligand competition assays in bovine caudate membrane preparations [2].

Serotonin receptor pharmacology 5-HT1D/1B agonist Receptor binding selectivity

TRPM8 Antagonist Activity: Orthogonal Mechanism Differentiating 5-Benzyloxytryptamine from Serotonergic-Only Tryptamines

5-Benzyloxytryptamine exhibits concentration-dependent antagonist activity at the human TRPM8 ion channel, a mechanistically distinct pharmacological property not shared by structurally related, commercially available tryptamine derivatives. In human T-REx-293 cells expressing recombinant human TRPM8, 5-BT inhibits menthol-induced ⁴⁵calcium influx with an IC₅₀ of 340 nM (0.34 μM), and inhibits icilin-induced calcium influx with an IC₅₀ of 660 nM [1][2]. Critically, related commercially-available tryptamine derivatives tested in the same study showed diminished or absent antagonist activity at TRPM8 [1]. In contrast, 5-methoxytryptamine—a closely related 5-substituted tryptamine analog—exhibits markedly weaker TRPM8 antagonism with an IC₅₀ of 11,600 nM (11.6 μM) [3], representing approximately 17.6-fold lower potency (11,600 nM / 660 nM) compared to 5-BT in the icilin-induced calcium influx assay.

TRPM8 ion channel Cold sensation Non-serotonergic pharmacology Pain research

Comparative 5-HT6 Receptor Partial Agonist Potency: 5-Benzyloxytryptamine Versus Tryptamine Analogs in cAMP Accumulation Assays

In rat 5-HT6 receptors stably expressed in HEK293 cells, 5-benzyloxytryptamine demonstrates partial agonist activity relative to the full agonist serotonin (5-HT). The rank order of agonist potency for stimulating cAMP accumulation was determined as: LSD > ω-N-methyl-5-HT ≈ bufotenine ≈ 5-methoxytryptamine > 5-HT > 2-methyl-5-HT ≈ 5-benzyloxytryptamine ≈ tryptamine > 5-carboxamidotryptamine > 5-HTQ [1]. 5-BT clusters with 2-methyl-5-HT and tryptamine at an intermediate potency tier, positioning it distinctly below 5-methoxytryptamine and above 5-carboxamidotryptamine in the agonist potency hierarchy. LSD, lisuride, 2-methyl-5-HT, tryptamine, and 5-benzyloxytryptamine all behaved as partial agonists relative to 5-HT in this system [1]. The receptor expression density exceeded 2 pmol/mg protein as determined by equilibrium binding studies with [³H]-LSD and [³H]-5-HT [1].

5-HT6 receptor cAMP signaling Partial agonism Recombinant receptor pharmacology

Functional Differentiation from Sumatriptan: Reduced Vascular Contractile Efficacy and Non-Competitive Antagonism in Canine Saphenous Vein

Despite sharing high affinity for 5-HT1D receptors in the caudate nucleus, 5-benzyloxytryptamine and sumatriptan exhibit quantitatively distinct functional profiles in canine saphenous vein preparations. Both compounds contract canine saphenous veins in vitro, with the following potency rank order: serotonin > sumatriptan > 5-benzyloxytryptamine [1][2]. 5-BT is less potent as a contractile agonist than sumatriptan, which itself is less potent than serotonin [1]. A critical differentiating feature emerges at higher concentrations: 5-benzyloxytryptamine, but not sumatriptan, activates contractile α-adrenoceptors in the canine saphenous vein, introducing an off-target vascular activity component absent with sumatriptan [1][2]. Furthermore, 5-BT antagonizes sumatriptan-induced contraction in an apparently non-competitive fashion [1]. While both agents demonstrate similar affinity and agonist efficacy at brain 5-HT1D receptors, their vascular pharmacology diverges substantially—a distinction that may reflect differences between central 5-HT1D receptors and peripheral 5-HT1-like receptors in vasculature [1].

Vascular pharmacology 5-HT1D receptor functional selectivity Migraine research Sumatriptan comparator

Distinctive 5-HT1D Binding Kinetics: Hill Slope Deviation as a Structural Signature Differentiating 5-Benzyloxytryptamine from Sixteen Other Tryptamines

Among nineteen tryptamine derivatives evaluated for interaction with putative 5-HT1D receptor binding sites in bovine caudate membranes, only three compounds—5-carboxamidotryptamine (5-CT), sumatriptan, and 5-benzyloxytryptamine—exhibited Hill slope values significantly less than unity [1][2]. The remaining sixteen tryptamines competed for binding with Hill slopes of approximately unity [1]. This non-unity Hill slope (<1) indicates negative cooperativity or binding site heterogeneity at the 5-HT1D receptor population. Structurally, these three compounds share relatively large substitutions at the 5-position of the indole moiety compared to the other sixteen tryptamines tested [1]. Additional radioligand binding studies confirmed that 5-BT shows relative selectivity for 5-HT1D/1B binding sites, and functional characterization established it as a relatively selective partial agonist at 5-HT1D receptors [1]. In guinea pig cortical synaptosomes, 5-BT and sumatriptan inhibit [³H]-5-HT release with equal potency, but 5-BT is significantly less efficacious than sumatriptan [1].

Receptor binding kinetics Hill coefficient 5-HT1D receptor Structure-activity relationship

Synthetic Utility as a Protected Serotonin Precursor: 5-Benzyloxy Group Enables Regioselective Transformations Unavailable with Unprotected 5-Hydroxytryptamine

5-Benzyloxytryptamine serves a dual role as both a pharmacological research tool and a synthetic intermediate, with its 5-benzyloxy substituent functioning as a protecting group that enables regioselective transformations impossible with unprotected 5-hydroxytryptamine (serotonin). The compound can be converted to serotonin via hydrogenolysis over a palladium catalyst on activated carbon, removing the benzyl protecting group to yield the free 5-hydroxy compound [1]. In contrast to serotonin, which possesses a nucleophilic 5-hydroxy group susceptible to unwanted side reactions, the 5-benzyloxy group renders the oxygen atom inert to acylation, alkylation, and oxidation conditions, permitting selective functionalization at the primary amine or indole nitrogen positions. Patent literature describes the preparation of 5-benzyloxytryptamines via reduction of 5-benzyloxy-3-indoleacetonitriles with reducing agents, and alternative synthetic routes utilizing 1-hydroxyindole chemistry have been reported for effective synthesis of 5-benzyloxytryptamine and 1-methoxy-2-oxindoles [2][3]. The N-acyl derivatives of 5-benzyloxytryptamine can be obtained without isolating the free tryptamine intermediate, with subsequent hydrolysis yielding 5-benzyloxytryptamine [4].

Synthetic chemistry Serotonin synthesis Protecting group strategy Indole functionalization

5-Benzyloxytryptamine (CAS 20776-45-8): Optimal Research and Industrial Application Scenarios Based on Quantified Evidence


5-HT1D/1B Receptor-Selective Pharmacological Studies Requiring Minimal 5-HT2 Cross-Reactivity

Investigators studying 5-HT1D/1B receptor signaling in systems where 5-HT2 receptor activation would confound interpretation should select 5-benzyloxytryptamine over unsubstituted tryptamine or non-selective serotonergic agonists. The compound's ≥11.75-fold selectivity window (IC₅₀ 40 nM at 5-HT1D versus >470 nM at 5-HT2) provides a defined concentration range for selective receptor engagement [1]. This application is particularly relevant for functional studies in native tissues expressing multiple 5-HT receptor subtypes, where agonist selectivity is essential for target validation and mechanistic deconvolution. The partial agonist nature of 5-BT at 5-HT1D receptors further enables studies requiring submaximal receptor activation rather than full agonism [2].

Dual-Mechanism Experimental Paradigms Probing Concurrent Serotonergic and TRPM8-Mediated Physiology

5-Benzyloxytryptamine uniquely enables experimental designs investigating the intersection of serotonergic signaling and TRPM8-mediated cold sensation. The compound's TRPM8 antagonist activity (IC₅₀ 340 nM against menthol-induced activation; 660 nM against icilin) coexists with its serotonergic partial agonist profile—a dual pharmacology absent in commercially available tryptamine derivatives tested in parallel [1][2]. This orthogonal activity makes 5-BT valuable for pain research, thermoregulation studies, and migraine pathophysiology investigations where both serotonin receptors and TRPM8 channels are implicated. In contrast, 5-methoxytryptamine—approximately 17.6-fold weaker at TRPM8 (IC₅₀ 11,600 nM)—would be unsuitable for studies requiring robust TRPM8 modulation [3].

Comparative Vascular Pharmacology: Dissecting 5-HT1D-Mediated Versus α-Adrenoceptor-Mediated Responses

Researchers requiring a pharmacological tool to differentiate 5-HT1D receptor-mediated vascular contraction from α-adrenoceptor-mediated effects should employ 5-benzyloxytryptamine in parallel with sumatriptan. In canine saphenous vein preparations, 5-BT activates contractile α-adrenoceptors at concentrations >10⁻⁵ M, whereas sumatriptan does not—a qualitative distinction that permits experimental discrimination of receptor pathways [1]. Furthermore, 5-BT's non-competitive antagonism of sumatriptan-induced contraction provides a functional signature for distinguishing these two 5-HT1D ligands in vascular pharmacology studies. These properties make 5-BT the preferred compound for mechanistic investigations of peripheral vascular serotonergic pharmacology and for validating in vitro models of migraine-relevant vascular biology [2].

Multi-Step Synthesis of 5-Substituted Tryptamine Derivatives Requiring Protected 5-Hydroxy Functionality

Process chemistry and medicinal chemistry laboratories synthesizing complex tryptamine analogs with preserved 5-hydroxy functionality should procure 5-benzyloxytryptamine as a protected serotonin building block. The benzyloxy group remains stable under reaction conditions (Grignard reagents, strong bases, nucleophilic substitutions, and acylation conditions) that would derivatize or degrade unprotected serotonin's 5-hydroxy group [1]. The compound can be converted to serotonin via catalytic hydrogenation (Pd/C, H₂) when the desired functionalization at other positions is complete [2]. This orthogonal protection strategy enables synthetic routes inaccessible with serotonin itself, justifying the procurement of 5-BT as a versatile synthetic intermediate for preparing N-acyl derivatives, indole-modified analogs, and other functionalized tryptamines with retained 5-oxygen functionality after deprotection [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Benzyloxytryptamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.